molecular formula C18H20N2O B5730216 N-[4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenyl]acetamide

N-[4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenyl]acetamide

Cat. No.: B5730216
M. Wt: 280.4 g/mol
InChI Key: WMHWOUBRCWHJRF-UHFFFAOYSA-N
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Description

N-[4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenyl]acetamide is a synthetic organic compound that features an indene moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The indene structure is known for its stability and unique chemical properties, making it a valuable scaffold in drug design and other chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenyl]acetamide typically involves the following steps:

    Formation of the Indene Moiety: The indene structure can be synthesized through a series of cyclization reactions starting from simple aromatic compounds.

    Amination: The indene derivative is then subjected to amination to introduce the amino group at the desired position.

    Acetylation: The final step involves the acetylation of the amine group to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indene oxides, while reduction can produce indene alcohols.

Scientific Research Applications

N-[4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenyl]acetamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenyl]acetamide involves its interaction with specific molecular targets. The indene moiety allows the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole nucleus share some structural similarities with N-[4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenyl]acetamide.

    Benzene Derivatives: Simple aromatic compounds like benzene derivatives also exhibit similar chemical properties.

Uniqueness

This compound is unique due to its specific indene structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-13(21)20-17-8-5-14(6-9-17)12-19-18-10-7-15-3-2-4-16(15)11-18/h5-11,19H,2-4,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHWOUBRCWHJRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CNC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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